molecular formula C10H18O B8745705 Cyclopentanecarboxaldehyde, 2,2,5,5-tetramethyl- CAS No. 103221-42-7

Cyclopentanecarboxaldehyde, 2,2,5,5-tetramethyl-

Cat. No. B8745705
M. Wt: 154.25 g/mol
InChI Key: JBZQZFUBLJOFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC=C1C(C)(C)CCC1(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][CH:3]=[C:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][C:8]1([CH3:9])[CH3:10].[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[O:2]=[CH:3][CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][C:8]1([CH3:9])[CH3:10]

Inputs

Step One
Name
COC=C1C(C)(C)CCC1(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC=C1C(C)(C)CCC1(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
CC1(C)CCC(C)(C)C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.